SB-505124 (CAS: 694433-59-5) is a highly potent, ATP-competitive small molecule inhibitor selectively targeting the transforming growth factor-beta (TGF-β) type I receptors ALK4, ALK5, and ALK7. With a molecular weight of 335.40 g/mol, this compound functions by blocking the phosphorylation of downstream cytoplasmic signal transducers Smad2 and Smad3, thereby arresting TGF-β-induced signaling cascades [1]. In the context of procurement and material selection, SB-505124 represents a second-generation upgrade over ubiquitous first-generation inhibitors like SB-431542. It is specifically engineered to deliver enhanced kinome-wide selectivity and superior in vivo stability, making it the benchmark choice for rigorous stem cell differentiation protocols, preclinical fibrosis modeling, and oncology assays where off-target kinase interference would otherwise compromise data integrity or therapeutic translation.
Substituting SB-505124 with older, more common in-class alternatives like SB-431542 or A-83-01 frequently introduces critical points of failure in both in vitro specificity and in vivo efficacy. Generic ALK inhibitors often exhibit hidden cross-reactivity with bone morphogenetic protein (BMP) pathways or other unrelated kinases, leading to confounded phenotypic readouts in sensitive stem cell or tissue engineering applications [1]. Furthermore, from a process and formulation standpoint, first-generation analogs like SB-431542 suffer from rapid clearance and insufficient local tissue penetration. In practical preclinical applications, such as surgical fibrosis models, generic substitutes have explicitly failed to maintain target suppression at concentrations where SB-505124 successfully achieved durable, multi-day inhibition of fibrotic markers [2]. Consequently, relying on generic substitutes risks assay reproducibility and necessitates higher compound consumption to achieve baseline efficacy.
When evaluated against a comprehensive panel of 123 protein kinases covering a broad spectrum of the human kinome, SB-505124 demonstrated superior selectivity for the TGF-β pathway compared to standard comparators like SB-431542, LY-364947, and A-83-01 [1]. Unlike BMP-pathway inhibitors (e.g., Dorsomorphin or LDN-193189) and older TGF-β inhibitors which show significant off-target kinase suppression at working concentrations, SB-505124 maintains strict specificity for ALK4, ALK5, and ALK7 without confounding BMP signaling.
| Evidence Dimension | Off-target kinase inhibition across a 123-kinase panel |
| Target Compound Data | Highest selectivity profile; recommended as the definitive ALK4/5/7 inhibitor |
| Comparator Or Baseline | SB-431542, LY-364947, and A-83-01 (Higher rates of off-target kinase binding) |
| Quantified Difference | SB-505124 isolates TGF-β signaling without the cross-pathway interference seen in comparators |
| Conditions | In vitro kinome profiling assays |
Procuring this highly selective compound prevents false positives and wasted resources in complex cellular assays by ensuring phenotypic changes are strictly driven by ALK4/5/7 inhibition.
SB-505124 inhibits ALK5 with an IC50 of 47 nM and ALK4 with an IC50 of 129 nM [1]. In direct comparative assays, this renders SB-505124 three to five times more potent than the widely used predecessor, SB-431542. This enhanced target affinity allows researchers to achieve complete abrogation of Smad2/3 phosphorylation at significantly lower working concentrations (typically 1 to 5 µM).
| Evidence Dimension | Inhibitory Concentration (IC50) and relative potency |
| Target Compound Data | ALK5 IC50 = 47 nM; ALK4 IC50 = 129 nM |
| Comparator Or Baseline | SB-431542 |
| Quantified Difference | 3- to 5-fold higher potency for SB-505124 |
| Conditions | Cell-free kinase assays and TGF-β-induced cellular assays |
Higher potency directly translates to lower required dosing, reducing the volume of compound needed per experiment and minimizing the risk of solvent (DMSO) toxicity in sensitive cell cultures.
In a rabbit glaucoma filtration surgery (GFS) model evaluating post-surgical scarring, treatment with SB-505124 successfully maintained filtering bleb survival for over 10 days while significantly suppressing the expression of fibrotic markers CTGF and α-SMA[1]. In stark contrast, subconjunctival injection of the comparator SB-431542 at high concentrations (0.5 to 2 mM) completely failed to prolong bleb survival. This demonstrates a critical divergence in in vivo translation between the two compounds.
| Evidence Dimension | In vivo tissue efficacy and duration of anti-fibrotic effect |
| Target Compound Data | SB-505124 extended bleb survival >10 days and suppressed α-SMA/CTGF |
| Comparator Or Baseline | SB-431542 (0.5 - 2 mM) |
| Quantified Difference | SB-505124 achieved durable in vivo efficacy where SB-431542 failed entirely |
| Conditions | Rabbit glaucoma filtration surgery (GFS) model |
For buyers designing preclinical animal studies, SB-505124 is a mandatory upgrade over SB-431542 to ensure target engagement and measurable efficacy in complex tissue microenvironments.
Unlike many highly lipophilic kinase inhibitors that suffer from precipitation in aqueous media, SB-505124 exhibits excellent processability. It is soluble up to 100 mM (33.54 mg/mL) in DMSO and, crucially, maintains equivalent solubility (100 mM) in dilute aqueous acid (2 equivalents HCl) . This dual solubility profile allows for versatile stock solution preparation.
| Evidence Dimension | Maximum solubility limits |
| Target Compound Data | 100 mM in DMSO; 100 mM in 2eq HCl |
| Comparator Or Baseline | Standard hydrophobic small molecule inhibitors (typically <10 mM in aqueous environments) |
| Quantified Difference | Enables highly concentrated, stable aqueous-compatible stock solutions |
| Conditions | Standard laboratory formulation at room temperature |
High solubility in both organic and acidic aqueous solvents drastically simplifies in vivo formulation and prevents compound crash-out in complex cell culture media.
Because SB-505124 demonstrates proven in vivo efficacy in suppressing CTGF and α-SMA where older analogs fail [2], it is the optimal positive control and experimental agent for modeling the inhibition of tissue scarring, including renal fibrosis, pulmonary fibrosis, and post-surgical wound healing.
Leveraging its kinome-wide selectivity profile [1], SB-505124 is the preferred ALK4/5/7 inhibitor for complex stem cell media formulations. It cleanly blocks TGF-β/Smad signaling without inadvertently suppressing BMP pathways, ensuring high-purity differentiation trajectories.
Due to its 3- to 5-fold higher potency compared to SB-431542, SB-505124 serves as the definitive benchmark inhibitor in biochemical assays [1]. It allows industrial screening programs to validate ALK5-dependent mechanisms with minimal reagent consumption and low solvent interference.